Boc-beta-Ala-OH
Overview
Description
Boc-beta-Ala-OH, also known as N-tert-Butoxycarbonyl-beta-alanine, is a derivative of beta-alanine. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound has the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol .
Mechanism of Action
Target of Action
Boc-beta-Ala-OH, also known as Boc-beta-alanine, is an alkane chain with terminal carboxylic acid and Boc-protected amino groups . It is primarily used as a PROTAC linker in the synthesis of PROTACs . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This allows the compound to link a ligand for a protein of interest to an E3 ligase ligand, creating a PROTAC . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Biochemical Pathways
As a PROTAC linker, this compound plays a crucial role in the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, maintaining cellular homeostasis . By linking a protein of interest to an E3 ligase, this compound facilitates the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
The pharmacokinetics of this compound, as part of a PROTAC, would depend on the specific PROTAC in which it is incorporated. Generally, PROTACs are designed to have good ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure their bioavailability and effectiveness . .
Result of Action
The primary result of this compound’s action is the targeted degradation of specific proteins . By facilitating the ubiquitination of these proteins, this compound enables their recognition and degradation by the proteasome . This can have various molecular and cellular effects, depending on the function of the degraded protein .
Action Environment
The action of this compound, like all biochemical reactions, can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules . For example, the deprotection of the Boc group requires mild acidic conditions . Additionally, the stability and efficacy of the compound could be affected by these factors .
Biochemical Analysis
Biochemical Properties
Boc-beta-Ala-OH plays a significant role in biochemical reactions. The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This property makes it a valuable component in the synthesis of PROTACs .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with primary amine groups. The terminal carboxylic acid of this compound reacts with primary amine groups to form a stable amide bond . This reaction is facilitated by activators such as EDC or HATU .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-beta-Ala-OH is typically synthesized through the reaction of beta-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. The compound is often produced in high purity (≥99%) for use in various applications .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the Boc group is replaced by other protecting groups or functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.
Amide Bond Formation: The carboxylic acid group of this compound can react with amines in the presence of coupling reagents like EDC or HATU to form amide bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed:
Deprotection: Beta-alanine.
Coupling: Peptides or other amide-containing compounds.
Scientific Research Applications
Boc-beta-Ala-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a protecting group for the amino group of beta-alanine. This allows for the selective formation of peptide bonds without unwanted side reactions .
In biology and medicine, this compound is used to synthesize peptide-based drugs and biomolecules. It is also employed in the development of novel therapeutic agents and diagnostic tools. In industry, the compound is used in the production of various chemicals and materials, including polymers and coatings .
Comparison with Similar Compounds
- Boc-Gly-OH (N-tert-Butoxycarbonyl-glycine)
- Boc-Ala-OH (N-tert-Butoxycarbonyl-alanine)
- Boc-GABA-OH (N-tert-Butoxycarbonyl-gamma-aminobutyric acid)
Comparison: Boc-beta-Ala-OH is unique in its structure due to the presence of a beta-alanine backbone, which provides distinct properties compared to other Boc-protected amino acids. For example, Boc-Gly-OH and Boc-Ala-OH have different side chains, leading to variations in their reactivity and applications. Boc-GABA-OH, on the other hand, has a longer carbon chain, which affects its use in peptide synthesis and other chemical reactions .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFJUSRQHZPVKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186697 | |
Record name | N-((1,1-Dimethylethoxy)carbonyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3303-84-2 | |
Record name | BOC-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3303-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-((1,1-Dimethylethoxy)carbonyl)-beta-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003303842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((1,1-Dimethylethoxy)carbonyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(1,1-dimethylethoxy)carbonyl]-β-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.982 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Boc-beta-alanine be used to attach molecules to surfaces for electrochemical applications?
A1: Yes, Boc-beta-alanine can act as a linker molecule for attaching redox-active molecules to electrode surfaces. [] Researchers successfully tethered Boc-beta-alanine to glassy carbon electrodes via electrochemical oxidation. After removing the Boc protecting group, they coupled anthraquinone, a model redox molecule, to the exposed amine group. This method allowed for controlled modification of the electrode surface and facilitated electron transfer studies with the attached anthraquinone. []
Q2: How does the structure of Boc-beta-alanine influence its binding affinity within a self-assembled molecular capsule?
A2: While the provided research focuses on Boc-L-alanine alkyl esters and doesn't explicitly study Boc-beta-alanine in this context, it highlights the importance of guest molecule size and conformation for binding within the capsule. [] We can infer that the extended structure of Boc-beta-alanine, compared to its alpha-alanine counterpart, might influence its ability to fit and bind within the confines of the capsule. Further research would be needed to definitively characterize these interactions.
Q3: Are there efficient methods for incorporating Boc-beta-alanine into larger peptide sequences?
A3: Although not using Boc-beta-alanine specifically, the research on solid-phase synthesis of polyamides provides valuable insight. [] The study demonstrates the successful incorporation of Boc-protected amino acids, including Boc-Py-OBt ester and Boc-Im acid, into polyamide chains using solid-phase synthesis. This suggests that similar methodologies could be adapted for incorporating Boc-beta-alanine into peptide sequences with high coupling yields, expanding the possibilities for peptide design and synthesis. []
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